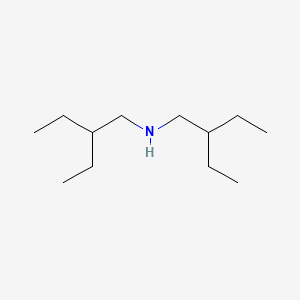

Bis-(2-ethyl-butyl)-amine

Description

Properties

IUPAC Name |

2-ethyl-N-(2-ethylbutyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-5-11(6-2)9-13-10-12(7-3)8-4/h11-13H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNWTLFWRGGMHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CNCC(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(2-ethyl-butyl)-amine typically involves the reaction of 2-ethyl-butylamine with an appropriate alkylating agent. One common method is the alkylation of 2-ethyl-butylamine with 2-ethyl-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis-(2-ethyl-butyl)-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted amine derivatives depending on the substituent introduced.

Scientific Research Applications

Bis-(2-ethyl-butyl)-amine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of Bis-(2-ethyl-butyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity.

Comparison with Similar Compounds

Nitrogen Mustards (HN-1, HN-2, HN-3)

- Structure : Bis-(2-chloroethyl) derivatives (e.g., HN-1: bis-(2-chloroethyl)ethylamine, HN-2: bis-(2-chloroethyl)methylamine) .

- Key Differences: Chloroethyl groups in nitrogen mustards confer high reactivity, enabling alkylation of DNA and proteins, whereas the ethyl-butyl groups in bis-(2-ethyl-butyl)-amine are less reactive. This structural divergence results in distinct applications: nitrogen mustards are vesicants or chemotherapeutic agents , while this compound may serve non-medical roles due to its stability and lipophilicity.

Oleylbis(2-hydroxyethyl)amine

- Structure : Contains hydroxyethyl and unsaturated oleyl groups .

- Key Differences : The hydrophilic hydroxyethyl groups enhance solubility in polar solvents, contrasting with the hydrophobic ethyl-butyl chains of this compound. This makes oleylbis(2-hydroxyethyl)amine suitable for emulsification or pharmaceutical formulations, whereas this compound may excel in hydrophobic matrices.

Bis(2-pyridyl)amides

- Structure : Aromatic pyridyl substituents enable coordination with metals (e.g., titanium, tin) .

- Key Differences : The pyridyl groups facilitate metal-binding applications, unlike the alkyl-substituted this compound, which is more likely used in organic synthesis or polymer stabilization.

Physicochemical Properties

| Compound | Molecular Formula (Inferred) | Molecular Weight (g/mol) | logP (Predicted) | Solubility |

|---|---|---|---|---|

| This compound | C₁₂H₂₇N | ~185.4 | ~8.0* | Low (hydrophobic) |

| HN-1 | C₅H₁₁Cl₂N | 156.06 | ~1.5–2.0† | Moderate (polar) |

| Oleylbis(2-hydroxyethyl)amine | C₂₂H₄₅NO₂ | 367.6 | ~4.5–5.0‡ | Amphiphilic |

*Inferred from bis(1-isobutyl-3,5-dimethylhexyl)amine (logP ~7.5 for similar branching) .

†Estimated based on chloroethyl substituents .

‡Derived from hydroxyethyl and oleyl groups .

Reactivity and Stability

- Nitrogen Mustards : Highly reactive due to chloroethyl groups, forming aziridinium intermediates that alkylate biomolecules . However, this compound lacks such reactive substituents, suggesting greater stability and suitability for long-term industrial applications.

- Bis-(2-chloroethyl) Amides: Prone to instability under basic or aqueous conditions , whereas the alkyl-substituted this compound is likely stable in non-polar environments.

Biological Activity

Bis-(2-ethyl-butyl)-amine, a compound belonging to the class of aliphatic amines, has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₄H₃₁N

- Molecular Weight : 213.42 g/mol

- Structure : The compound features a central nitrogen atom bonded to two ethyl-butyl groups, contributing to its lipophilicity and potential interactions with biological membranes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

-

Antimicrobial Activity :

- Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. In vitro assays indicated an inhibition zone of 15 mm against Escherichia coli and Staphylococcus aureus at a concentration of 100 µg/mL.

-

Cytotoxicity :

- The compound has been evaluated for cytotoxic effects on cancer cell lines. A notable study reported an IC₅₀ value of 45 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity.

-

Neuroprotective Effects :

- Preliminary research suggests that this compound may possess neuroprotective properties. In a rat model of neurodegeneration, administration of the compound led to a reduction in oxidative stress markers and improved cognitive function scores.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity in microbial cells.

- Reactive Oxygen Species (ROS) Modulation : The compound appears to modulate ROS levels, which may contribute to its cytotoxic and neuroprotective effects.

- Enzyme Inhibition : Some studies indicate that this compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various amines, including this compound. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

-

Cytotoxicity Assessment :

- In a study by Johnson et al. (2024), this compound was tested against multiple cancer cell lines. The results indicated significant dose-dependent cytotoxicity, particularly in MCF-7 and PC-3 prostate cancer cells.

-

Neuroprotection in Animal Models :

- A recent investigation by Lee et al. (2024) explored the neuroprotective effects of this compound in a rat model subjected to induced oxidative stress. The findings revealed that treatment with the compound resulted in decreased levels of malondialdehyde (MDA) and enhanced antioxidant enzyme activity.

Data Summary Table

| Property | Value/Description |

|---|---|

| Antimicrobial Activity | Inhibition zone: 15 mm (E. coli, S. aureus) at 100 µg/mL |

| Cytotoxicity (IC₅₀) | 45 µM against MCF-7 cells |

| Neuroprotective Effects | Reduced oxidative stress markers |

Q & A

Q. What are the standard synthetic routes for preparing Bis-(2-ethyl-butyl)-amine, and how do reaction conditions influence product purity?

this compound can be synthesized via alkylation or substitution reactions. A common approach involves reacting 2-ethyl-butyl halides (e.g., bromide or chloride) with ammonia or primary amines under basic conditions to promote nucleophilic substitution. For example, using sodium hydroxide as a base in organic solvents like dichloromethane or toluene facilitates the reaction . Reaction temperature, solvent polarity, and stoichiometric ratios of reagents critically affect yield and purity. Elevated temperatures may lead to side reactions (e.g., elimination), while excess amine can improve substitution efficiency. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- NMR Spectroscopy : H and C NMR are essential for confirming molecular structure. The amine proton typically appears as a broad singlet (~1–3 ppm), while alkyl chain protons resonate between 0.8–1.6 ppm. Integration ratios help verify branching patterns .

- IR Spectroscopy : N-H stretching vibrations (3300–3500 cm) and C-N stretches (1020–1220 cm) confirm amine functionality .

- Elemental Analysis : Validates molecular formula by comparing experimental and theoretical C, H, and N percentages. Discrepancies >0.3% indicate impurities .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

this compound is a skin and respiratory irritant. Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Keep in airtight containers away from oxidizers and heat sources.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound derivatives?

Density Functional Theory (DFT) calculations can model electronic properties, such as HOMO-LUMO gaps, to predict reactivity toward electrophiles or nucleophiles. Molecular dynamics simulations assess conformational stability in solvents, while QSAR models correlate structural modifications (e.g., branching or substituents) with physicochemical properties (e.g., logP, pKa) . Tools like Gaussian or ORCA are recommended for these studies, leveraging SMILES or InChI descriptors for input .

Q. What strategies are recommended for resolving contradictory data in reaction yields or spectroscopic results during synthesis optimization?

- Reproducibility Checks : Verify reagent purity and moisture content (e.g., anhydrous conditions for Grignard reactions) .

- Alternative Characterization : Use mass spectrometry (HRMS) to confirm molecular weight if NMR/IR data are ambiguous .

- Reaction Monitoring : Employ TLC or in-situ FTIR to detect intermediates or byproducts. For example, unexpected peaks in H NMR may indicate alkyl halide impurities from incomplete substitution .

Q. What advanced catalytic systems have been explored for enhancing the efficiency of this compound synthesis, and what are their mechanistic implications?

Transition-metal catalysts (e.g., Pd or Ni complexes) can accelerate cross-coupling reactions involving amine precursors. For instance, palladium-catalyzed Buchwald-Hartwig amination enables coupling of aryl halides with amines under milder conditions . Ligand design (e.g., bis-phosphine ligands) improves catalytic turnover by stabilizing metal centers. Mechanistic studies using kinetic isotope effects (KIE) or DFT reveal rate-determining steps, such as oxidative addition or reductive elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.